molecular formula C15H10O6 B7605942 Benzo[d][1,3]dioxol-5-yl benzo[d][1,3]dioxole-5-carboxylate

Benzo[d][1,3]dioxol-5-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B7605942
M. Wt: 286.24 g/mol
InChI Key: DLIVWHHSSHICRI-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C15H10O6 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Synthesized benzo[d][1,3]dioxole gathered pyrazole derivatives exhibited excellent antifungal and antibacterial activities, suggesting potential use in antimicrobial applications (Umesha & Basavaraju, 2014).

  • Antitumor Properties : Novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines showed significant antitumor properties, particularly compound 4e, which exhibited promising anti-tumor activity against human cancer cell lines, indicating potential in cancer treatment (Wu, Yang, Peng, & Sun, 2017).

  • Organoselenium Compounds : New organoselenium compounds incorporating benzo[d][1,3]dioxole subunit were synthesized, with potential applications in material science and pharmaceuticals (Nagpal, Kumar, & Bhasin, 2015).

  • Photoinitiator in Polymerization : A 1,3-benzodioxole derivative was used as a photoinitiator for free radical polymerization, demonstrating its utility in material science and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

  • Anticonvulsant Potential : Dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivatives showed promising anticonvulsant activities, indicating potential use in treating seizure disorders (Prasanthi, Prasad, & Bharathi, 2013).

  • Antimicrobial and Anti-proliferative Activities : Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety displayed antimicrobial and antiproliferative activities, underscoring their potential in pharmaceutical applications (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

  • Anticancer Activity : Bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated significant anticancer activity, with some compounds showing greater efficacy than reference drugs, suggesting potential in cancer therapy (Al-Harbi, El-Sharief, & Abbas, 2019).

  • Antiviral Evaluation : N-(4)-(benzo[d][1,3]-dioxol-5-yl)thiosemicarbazone derivatives exhibited antiviral activity against Bovine Viral Diarrhea Virus (BVDV), indicating potential in antiviral therapy (Abbas, Tohamy, Basyouni, El-Bayouki, Dawood, Awady, & Sroor, 2021).

  • Antitumor Activity and Molecular Docking Study : Bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives were evaluated for their antitumor activity and molecular docking study revealed insights into their mechanisms, indicating potential for pharmaceutical applications (Al-Harbi, El-Sharief, & Abbas, 2019).

Properties

IUPAC Name

1,3-benzodioxol-5-yl 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-15(9-1-3-11-13(5-9)19-7-17-11)21-10-2-4-12-14(6-10)20-8-18-12/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIVWHHSSHICRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.